molecular formula C11H6F3NOS2 B2636924 (5E)-2-mercapto-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazol-4(5H)-one CAS No. 153568-04-8

(5E)-2-mercapto-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazol-4(5H)-one

Cat. No.: B2636924
CAS No.: 153568-04-8
M. Wt: 289.29
InChI Key: YAFQKXSDJFTZRD-VMPITWQZSA-N
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Description

“(5E)-2-mercapto-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazol-4(5H)-one” is a chemical compound with the molecular formula C11H6F3NOS2. It has a molecular weight of 289.3 . The compound contains a thiazole ring, which is a five-membered ring with one nitrogen atom and one sulfur atom. The “2-mercapto” indicates the presence of a sulfur-containing thiol group at the 2-position of the thiazole ring. The “5-[2-(trifluoromethyl)benzylidene]” indicates a benzylidene group with a trifluoromethyl substituent attached to the 5-position of the thiazole ring .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.

Scientific Research Applications

Synthesis and Characterization

  • A study by Coyanis et al. (2002) focused on the synthesis of a new trifluoromethyl 2-mercapto-1,3-thiadiazole derivative, examining its structural properties in both solid state and liquid phase. This research contributes to understanding the chemical characteristics and potential applications of similar compounds (Coyanis, Vedova, Haas, & Winter, 2002).

Application in Sensing Technology

  • Comparative studies by Mashhadizadeh et al. (2010) on mercapto thiadiazoles self-assembled on gold nanoparticles demonstrated their effectiveness as ionophores in carbon paste electrodes for detecting copper ions. This highlights the potential use of such compounds in sensor technology (Mashhadizadeh, Khani, Foroumadi, & Sagharichi, 2010).

Antimicrobial Properties

  • The antimicrobial activity of novel thiazole compounds was investigated in a study by Qiu Li-ga (2015), indicating potential pharmaceutical applications for these compounds (Qiu Li-ga, 2015).

Reactivity and Molecular Structure Analysis

  • Research by Venil et al. (2021) conducted an in-depth analysis of a similar thiazole compound, exploring its molecular structure and reactivity through various spectroscopic and theoretical methods. This study aids in understanding the chemical behavior of such compounds (Venil, Lakshmi, Balachandran, Narayana, & Salian, 2021).

Safety and Hazards

The compound has been assigned the hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

(5E)-2-sulfanylidene-5-[[2-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NOS2/c12-11(13,14)7-4-2-1-3-6(7)5-8-9(16)15-10(17)18-8/h1-5H,(H,15,16,17)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAFQKXSDJFTZRD-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=S)S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=S)S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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